BI-BTK-1 -

BI-BTK-1

Catalog Number: EVT-1534417
CAS Number:
Molecular Formula: C32H38N6O3
Molecular Weight: 554.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-BTK-1 is a highly selective and potent irreversible BTK inhibitor.
Overview

BI-BTK-1 is a novel, highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme involved in B cell development and signaling. This compound has garnered attention for its potential therapeutic applications, particularly in treating autoimmune diseases such as lupus nephritis and rheumatoid arthritis. BTK plays a significant role in the activation of B cells and the signaling pathways that lead to the production of inflammatory cytokines. Thus, inhibiting this kinase can modulate immune responses effectively.

Source

BI-BTK-1 was synthesized and provided by Boehringer Ingelheim, a global pharmaceutical company known for developing innovative therapies, particularly in immunology and oncology . The compound has been evaluated in various preclinical models to assess its efficacy and safety profile.

Classification

BI-BTK-1 is classified as an irreversible covalent inhibitor of BTK. It binds covalently to cysteine 481 located in the ATP-binding site of the BTK enzyme, leading to prolonged inhibition of its activity. This classification places it among other irreversible BTK inhibitors like ibrutinib and acalabrutinib, which are used in clinical settings for treating hematological malignancies and autoimmune disorders .

Synthesis Analysis

Methods

The synthesis of BI-BTK-1 involves several chemical steps that yield a compound capable of forming a covalent bond with the target enzyme. Although specific synthetic routes are proprietary, general approaches include:

  1. Preparation of Electrophilic Precursors: These precursors are designed to react with the thiol group of cysteine 481 in BTK.
  2. Covalent Bond Formation: The electrophile reacts with cysteine 481, resulting in an irreversible bond that inhibits BTK activity.
  3. Purification and Characterization: The final product is purified using chromatographic techniques and characterized through mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .

Technical Details

The synthesis requires careful control of reaction conditions to ensure high selectivity for the target site on BTK. The compound's potency is characterized by its IC50 value, which indicates the concentration required to inhibit 50% of BTK activity; for BI-BTK-1, this value is approximately 0.9 nM .

Molecular Structure Analysis

Structure

The molecular structure of BI-BTK-1 features a core scaffold that allows for selective binding to BTK. The key functional group is an electrophile that forms a covalent bond with cysteine 481. Structural analysis through co-crystallization studies reveals that this binding occurs within the ATP-binding pocket of BTK, effectively blocking substrate access .

Data

  • Molecular Formula: Specific details on the molecular formula are not disclosed in available literature.
  • Molecular Weight: Not explicitly stated but can be inferred from structural data.
  • Binding Affinity: Demonstrated by an IC50 of 0.9 nM, indicating high potency against BTK.
Chemical Reactions Analysis

Reactions

BI-BTK-1 primarily undergoes a nucleophilic substitution reaction where the electrophilic carbon reacts with the sulfur atom of cysteine 481 in BTK:

BI BTK 1+Cys481Covalent Adduct\text{BI BTK 1}+\text{Cys481}\rightarrow \text{Covalent Adduct}

This reaction leads to irreversible inhibition of BTK activity, preventing downstream signaling cascades involved in B cell activation and function.

Technical Details

The kinetics of this reaction can be described by parameters such as KinactK_{\text{inact}} and KiK_i, with BI-BTK-1 displaying a time-dependent inhibition profile characterized by a Kinact/KiK_{\text{inact}}/K_i ratio of approximately 85,000 M1s1\text{M}^{-1}\text{s}^{-1} .

Mechanism of Action

Process

BI-BTK-1 exerts its effects by irreversibly binding to BTK, leading to:

  1. Inhibition of B Cell Receptor Signaling: By blocking BTK activity, BI-BTK-1 disrupts B cell activation pathways.
  2. Reduction in Cytokine Production: The inhibition leads to decreased production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
  3. Modulation of Immune Responses: This results in attenuated immune responses associated with autoimmune diseases like lupus nephritis .

Data

Pharmacodynamic studies indicate significant modulation of gene expression related to inflammation following treatment with BI-BTK-1, highlighting its potential to alter disease pathways effectively .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in available literature, compounds like BI-BTK-1 typically exhibit:

  • Appearance: White to off-white solid.
  • Solubility: Generally soluble in organic solvents; specific solubility data would require experimental determination.

Chemical Properties

BI-BTK-1 is characterized by:

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  • Reactivity: Reactivity primarily involves nucleophilic attack on cysteine residues.
Applications

Scientific Uses

BI-BTK-1 has shown promise in several therapeutic areas:

  1. Autoimmune Diseases: Demonstrated efficacy in models of lupus nephritis and skin diseases associated with lupus .
  2. Rheumatoid Arthritis: Ongoing research into its effectiveness for managing symptoms and underlying mechanisms associated with rheumatoid arthritis .
  3. Oncology: Potential applications in targeting malignancies where B cell signaling plays a critical role.
Molecular Structure and Biochemical Characterization of BI-BTK-1

Covalent Irreversible Binding Mechanism to Cysteine-481 Residue

BI-BTK-1 functions as an irreversible covalent inhibitor by targeting cysteine 481 (Cys-481) within the ATP-binding pocket of BTK. This mechanism involves nucleophilic addition, where the thiol group of Cys-481 attacks the electrophilic acrylamide group of BI-BTK-1, forming a stable carbon-sulfur bond. This covalent adduct prevents ATP binding and subsequent kinase activation [3] [4] [10]. Kinetic studies demonstrate time-dependent inhibition with a second-order rate constant (kᵢₙₐcₜ/Kᵢ) of 85,000 M⁻¹s⁻¹, reflecting high efficiency in inactivating BTK [3] [4]. The Cys-481 residue is critical for this interaction, as mutations (e.g., C481S) confer resistance to irreversible inhibitors like ibrutinib but do not affect BI-BTK-1’s binding kinetics [1] [2].

Table 2: Comparison of Covalent BTK Inhibitor Kinetics

InhibitorIC₅₀ (nM)kᵢₙₐcₜ/Kᵢ (M⁻¹s⁻¹)Target Residue
BI-BTK-10.985,000Cys-481
Ibrutinib0.5–10~5,400Cys-481
Acalabrutinib3.0~12,000Cys-481

Structural Analysis via Co-Crystallization and Mass Spectrometry

Co-crystallization studies of BI-BTK-1 bound to the BTK kinase domain reveal atomic-level interactions driving its selectivity. The inhibitor’s pyrazole-carboxamide moiety forms hydrogen bonds with Met-477 in the hinge region, while its phenoxyphenyl group occupies a hydrophobic pocket near the gatekeeper residue Thr-474. The acrylamide warhead positions the electrophilic β-carbon 3.5 Å from Cys-481, facilitating covalent bond formation [3] [4] [6]. Mass spectrometry analyses confirm covalent adduct formation, showing a mass shift of +554 Da corresponding to BI-BTK-1 bound to BTK peptides containing Cys-481. This method also validated the absence of off-target binding to non-cysteine-containing kinases [3] [4]. Structural dynamics studies indicate that BI-BTK-1 stabilizes BTK in an inactive conformation by sequestering Tyr-551, a residue critical for phosphorylation and activation [6] [10].

Table 3: Key Binding Interactions of BI-BTK-1 with BTK

Structural ElementInteraction TypeResidues Involved
Hinge RegionHydrogen BondingMet-477
Hydrophobic PocketVan der Waals InteractionsThr-474, Leu-408, Val-416
ATP-Binding SiteCovalent BondCys-481
Allosteric SiteSteric OcclusionTyr-551

Kinase Selectivity Profiling Against 282 Human Kinases

BI-BTK-1 was screened against a panel of 282 human kinases at 3 μM to assess selectivity. The compound inhibited >80% of activity in only 8 kinases, demonstrating exceptional selectivity (97% specificity). Off-target kinases included other Tec family members (e.g., BMX, ITK) and kinases with structural homology to BTK’s ATP-binding pocket (e.g., EGFR, JAK3) [3] [4]. This selectivity arises from BI-BTK-1’s spirocyclic core, which sterically occludes binding to kinases with bulkier gatekeeper residues (e.g., Phe in SRC family kinases). Additionally, the irreversible mechanism limits off-target effects to kinases possessing a conserved cysteine at positions homologous to Cys-481—a rare feature shared by only eight other kinases [10] [7]. Cellular assays corroborate this selectivity: BI-BTK-1 potently inhibits B-cell receptor signaling (IC₅₀ = 2.4 nM) and FcγR-mediated cytokine release in monocytes (IC₅₀ < 2.3 nM for IL-6/TNF-α), without affecting T-cell activation (IC₅₀ > 10 μM) [3] [4].

Table 4: Kinase Selectivity Profile of BI-BTK-1 (3 μM Screening)

Kinase CategoryOff-Target Kinases InhibitedInhibition (%)
Tec FamilyBMX, ITK, TEC>80%
Tyrosine KinasesEGFR, JAK3, BLK>80%
Serine/ThreonineNone<20%

Figure: Structural Basis for Selectivity

  • A: Overlay of BTK (cyan) and EGFR (gray) ATP pockets. BI-BTK-1’s spirocyclic core clashes with EGFR’s Thr-790 gatekeeper residue (arrow).
  • B: Conservation of Cys-481 (blue) across kinases. Only kinases with cysteine in analogous positions (e.g., Cys-502 in JAK3) are covalently inhibited.

The unique spiro[3.4]octane linker in BI-BTK-1 sterically hinders binding to kinases lacking BTK’s compact hydrophobic pocket, further enhancing selectivity. This contrasts with first-generation inhibitors (e.g., ibrutinib), which exhibit off-target effects against kinases like ITK due to flexible binding motifs [7] [10].

Properties

Product Name

BI-BTK-1

IUPAC Name

5-Amino-3-(4-phenoxyphenyl)-1-((2r,4s)-6-((E)-4-(piperidin-1-yl)but-2-enoyl)-6-azaspiro[3.4]octan-2-yl)-1H-pyrazole-4-carboxamide

Molecular Formula

C32H38N6O3

Molecular Weight

554.7

InChI

InChI=1S/C32H38N6O3/c33-30-28(31(34)40)29(23-11-13-26(14-12-23)41-25-8-3-1-4-9-25)35-38(30)24-20-32(21-24)15-19-37(22-32)27(39)10-7-18-36-16-5-2-6-17-36/h1,3-4,7-14,24H,2,5-6,15-22,33H2,(H2,34,40)/b10-7+/t24-,32+

InChI Key

UVUIBFFFKKCSPU-FKEPVJCVSA-N

SMILES

O=C(C1=C(N)N([C@H]2C[C@@]3(CN(C(/C=C/CN4CCCCC4)=O)CC3)C2)N=C1C5=CC=C(OC6=CC=CC=C6)C=C5)N

Solubility

Soluble in DMSO

Synonyms

BI-BTK-1; BI-BTK-1; BI-BTK-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.